molecular formula C23H30N2O2 B2821563 N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide CAS No. 1208487-89-1

N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2821563
CAS No.: 1208487-89-1
M. Wt: 366.505
InChI Key: ONVPPBXVLLTDGO-UHFFFAOYSA-N
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Description

N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound features a complex structure with a dimethylamino group, a phenylpropyl chain, and a phenyloxane carboxamide moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate 4-(dimethylamino)phenylpropylamine, which is then reacted with 4-phenyloxane-4-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic reactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,3-Dimethylaniline: Shares the dimethylamino group but differs in the overall structure.

    Tolnaftate: A related compound with similar functional groups but distinct pharmacological properties.

Uniqueness

N-{3-[4-(dimethylamino)phenyl]propyl}-4-phenyloxane-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-25(2)21-12-10-19(11-13-21)7-6-16-24-22(26)23(14-17-27-18-15-23)20-8-4-3-5-9-20/h3-5,8-13H,6-7,14-18H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVPPBXVLLTDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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